molecular formula C9H14N2O B13531740 5-Cyclohexylisoxazol-4-amine

5-Cyclohexylisoxazol-4-amine

Katalognummer: B13531740
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: VRRJLKWXNROXRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclohexylisoxazol-4-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylisoxazol-4-amine typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .

Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of substituted isoxazoles from aldoximes and alkynes .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Cyclohexylisoxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, oximes, and nitrile oxides .

Wirkmechanismus

The mechanism of action of 5-Cyclohexylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects . The compound’s structure allows it to bind to specific sites on proteins, altering their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Cyclohexylisoxazol-4-amine is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potential biological activity. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .

Eigenschaften

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

5-cyclohexyl-1,2-oxazol-4-amine

InChI

InChI=1S/C9H14N2O/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2

InChI-Schlüssel

VRRJLKWXNROXRX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=C(C=NO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.